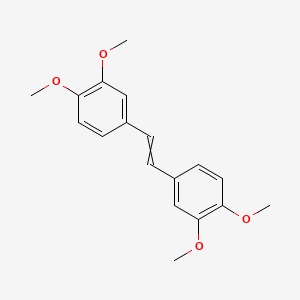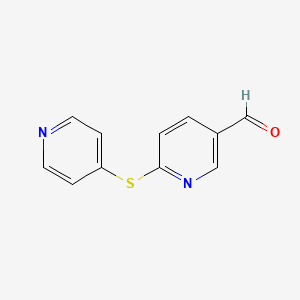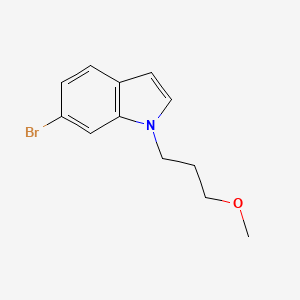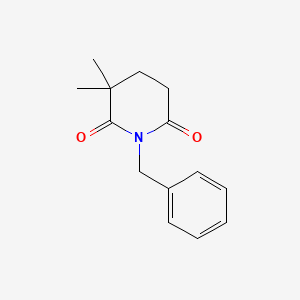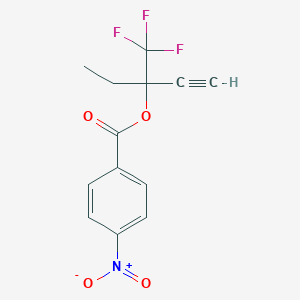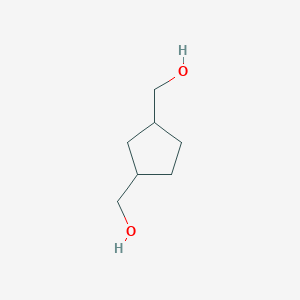
Cyclopentane-1,3-diyldimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane-1,3-diyldimethanol is an organic compound with the molecular formula C7H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclopentane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentane-1,3-diyldimethanol can be synthesized through several methods. One common route involves the reduction of 1,3-cyclopentanedicarboxylic acid using lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 1,3-cyclopentanedimethanol may involve catalytic hydrogenation of 1,3-cyclopentanedione. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentane-1,3-diyldimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form cyclopentanedicarboxylic acid.
Reduction: Further reduction can yield cyclopentane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and acetic anhydride (Ac2O) are employed for substitution reactions.
Major Products
Oxidation: Cyclopentanedicarboxylic acid.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentane compounds.
Applications De Recherche Scientifique
Cyclopentane-1,3-diyldimethanol has diverse applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes, contributing to the development of biobased polymers.
Materials Science: The compound is utilized in the production of high-performance materials with specific mechanical and thermal properties.
Biology and Medicine: Research explores its potential as a building block for biologically active molecules and drug delivery systems.
Industry: It serves as an intermediate in the synthesis of various industrial chemicals and additives.
Mécanisme D'action
The mechanism of action of 1,3-cyclopentanedimethanol primarily involves its hydroxyl groups. These groups can participate in hydrogen bonding, making the compound a valuable intermediate in the synthesis of polymers and other complex molecules. The hydroxyl groups also enable the compound to undergo various chemical transformations, facilitating its incorporation into larger molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Cyclopentanediol: Another diol with hydroxyl groups on adjacent carbon atoms.
1,3-Cyclopentanediol: Similar structure but with hydroxyl groups on different carbon atoms.
Cyclopentane-1,3-dione: A diketone with carbonyl groups instead of hydroxyl groups.
Uniqueness
Cyclopentane-1,3-diyldimethanol is unique due to the positioning of its hydroxyl groups, which allows for specific chemical reactivity and applications. Its structure enables the formation of stable polymers and materials with desirable properties, distinguishing it from other cyclopentane derivatives .
Propriétés
Formule moléculaire |
C7H14O2 |
|---|---|
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
[3-(hydroxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C7H14O2/c8-4-6-1-2-7(3-6)5-9/h6-9H,1-5H2 |
Clé InChI |
AYVGBNGTBQLJBG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC1CO)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
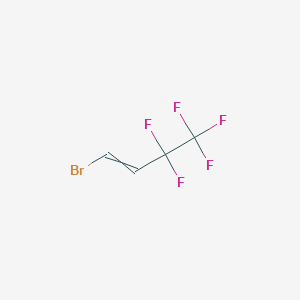
![3-(2,4-Dichloro-phenyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine](/img/structure/B8643145.png)
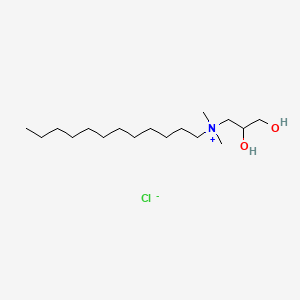
![(4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid](/img/structure/B8643168.png)
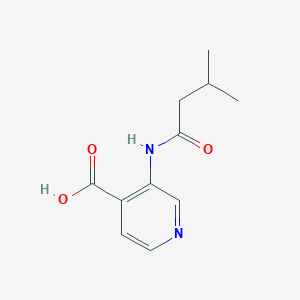
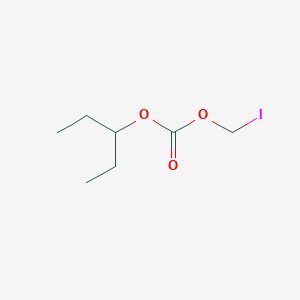
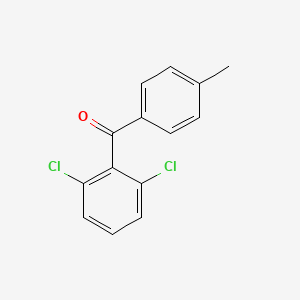
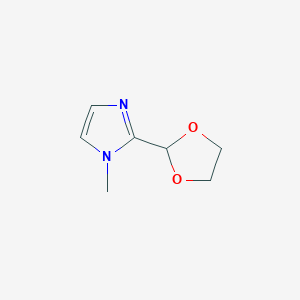
![2-[Chloro-(2,5-dimethylphenyl)methyl]sulfonylpyridine](/img/structure/B8643209.png)
